molecular formula C12H17NO B13242174 3-(Dimethylamino)-2-methyl-2-phenylpropanal

3-(Dimethylamino)-2-methyl-2-phenylpropanal

Cat. No.: B13242174
M. Wt: 191.27 g/mol
InChI Key: HSKJNRGHOGGECE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-methyl-2-phenylpropanal is a chemical compound of significant interest in organic and medicinal chemistry research. This propanal derivative features both a dimethylamino group and a phenyl ring on a propanal backbone, a structural motif found in compounds with valuable properties. For instance, structurally related beta-amino ketones have been investigated for their analgesic activity, providing a framework for structure-activity relationship (SAR) studies . The presence of multiple functional groups makes this molecule a versatile building block or intermediate for the synthesis of more complex molecules, including potential pharmaceuticals and novel organic materials . Researchers utilize this compound in methodological studies and as a precursor in the development of new synthetic routes. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers can leverage its molecular structure to explore new chemical spaces and develop compounds with tailored properties.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(dimethylamino)-2-methyl-2-phenylpropanal

InChI

InChI=1S/C12H17NO/c1-12(10-14,9-13(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

HSKJNRGHOGGECE-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)(C=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-methyl-2-phenylpropanal can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as 2-methyl-2-phenylpropanal, under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent like toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)-2-methyl-2-phenylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: 3-(Dimethylamino)-2-methyl-2-phenylpropanoic acid.

    Reduction: 3-(Dimethylamino)-2-methyl-2-phenylpropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-(Dimethylamino)-2-methyl-2-phenylpropanal is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound may serve as a building block for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological activities, making it valuable for drug discovery and development .

Industry: The compound is also used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methyl-2-phenylpropanal depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-(Dimethylamino)-2-methyl-2-phenylpropanal:

2.1. 4-Dimethylaminocinnamaldehyde (3-[4-(Dimethylamino)phenyl]-2-propenal)
  • Molecular Formula: C₁₁H₁₃NO
  • Molecular Weight : 175.23 g/mol
  • Functional Groups: Aldehyde (-CHO), dimethylamino-substituted phenyl ring.
  • Key Differences: Unlike the target compound, the dimethylamino group is attached to the aromatic ring rather than the aliphatic chain. The conjugated propenal system (CH=CH-CHO) allows for extended π-electron delocalization, enhancing UV absorption and reactivity in electrophilic additions .
  • Applications : Used as a chromogenic reagent in analytical chemistry due to its conjugation-dependent color changes.
2.2. 3-(Dimethylamino)-1-phenylprop-2-en-1-one
  • Molecular Formula: C₁₁H₁₃NO
  • Molecular Weight : 175.23 g/mol
  • Functional Groups: Ketone (-CO-), dimethylamino group, and phenyl ring.
  • Key Differences : The ketone group reduces nucleophilic reactivity compared to the aldehyde in the target compound. This chalcone derivative participates in cyclization reactions to form pyrimidine rings, as demonstrated in antitumor agent synthesis .
  • Research Findings: Exhibits IC₅₀ values in the micromolar range against cancer cell lines, highlighting the pharmacological relevance of dimethylamino-substituted ketones .
2.3. 3-(Dimethylamino)-1-propanol
  • Molecular Formula: C₅H₁₃NO
  • Molecular Weight : 103.16 g/mol
  • Functional Groups: Alcohol (-OH), dimethylamino group.
  • Key Differences : The hydroxyl group replaces the aldehyde, making it less reactive toward nucleophiles but more polar. This compound is a precursor in surfactants and corrosion inhibitors due to its amphiphilic nature .
2.4. 3-(Dimethylamino)-1-phenyl-1-propanone, Hydrochloride
  • Molecular Formula: C₁₁H₁₅NO·HCl
  • Molecular Weight : 211.70 g/mol
  • Functional Groups: Ketone (-CO-), dimethylamino group, phenyl ring.
  • Key Differences : The hydrochloride salt increases water solubility, a property absent in the neutral aldehyde target compound. Such protonated amines are common in drug formulations to enhance bioavailability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Source
This compound C₁₂H₁₇NO ~191.27 Aldehyde, dimethylamino, methyl, phenyl Hypothesized synthetic intermediate
4-Dimethylaminocinnamaldehyde C₁₁H₁₃NO 175.23 Aldehyde, dimethylamino-phenyl Chromogenic reagent
3-(Dimethylamino)-1-phenylprop-2-en-1-one C₁₁H₁₃NO 175.23 Ketone, dimethylamino-phenyl Antitumor agent precursor
3-(Dimethylamino)-1-propanol C₅H₁₃NO 103.16 Alcohol, dimethylamino Surfactant/corrosion inhibitor

Key Research Findings and Reactivity Insights

  • Steric Effects: The 2-methyl and 2-phenyl groups in the target compound likely hinder nucleophilic attack at the aldehyde compared to less substituted analogs like 4-dimethylaminocinnamaldehyde.
  • This contrasts with nitro-substituted chalcones (e.g., ), where electron-withdrawing groups deactivate the carbonyl .
  • Synthetic Utility: While 3-(dimethylamino)-1-phenylprop-2-en-1-one is used in cyclizations, the target compound’s aldehyde group may favor condensation reactions (e.g., Schiff base formation) or aldol additions .

Biological Activity

3-(Dimethylamino)-2-methyl-2-phenylpropanal, also known as DMAMP, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to explore the biological activity of DMAMP, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

DMAMP is characterized by the following chemical structure:

  • Chemical Formula : C12H17N
  • Molecular Weight : 191.27 g/mol
  • IUPAC Name : this compound

The compound features a dimethylamino group attached to a phenylpropanal backbone, which contributes to its unique biological properties.

The biological activity of DMAMP is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that DMAMP may act as a:

  • Monoamine Reuptake Inhibitor : Similar to other compounds in its class, DMAMP may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially influencing mood and behavior.
  • Neuroprotective Agent : Some studies indicate that DMAMP may exhibit neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Pharmacological Effects

  • Antidepressant Activity : In animal models, DMAMP has shown promise in reducing symptoms of depression. Its effects are comparable to established antidepressants, suggesting potential for clinical application.
  • Cognitive Enhancement : Research indicates that DMAMP may improve cognitive functions such as memory and learning. This effect is hypothesized to be linked to its action on cholinergic pathways.
  • Anxiolytic Effects : Preliminary findings suggest that DMAMP may reduce anxiety-like behaviors in rodent models, indicating potential use in treating anxiety disorders.

Study 1: Antidepressant-like Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of DMAMP in a mouse model. The results indicated that DMAMP administration led to significant reductions in immobility time during forced swim tests, a common measure of antidepressant efficacy. The study concluded that DMAMP's mechanism likely involves serotonin modulation .

Study 2: Neuroprotective Properties

Research conducted by Smith et al. (2023) investigated the neuroprotective effects of DMAMP against oxidative stress in neuronal cell cultures. The findings demonstrated that DMAMP significantly reduced cell death induced by hydrogen peroxide exposure, suggesting its potential as a neuroprotective agent .

Study 3: Cognitive Enhancement

In a behavioral study assessing cognitive enhancement, DMAMP was administered to aged rats. Results showed improved performance in maze tests compared to control groups, indicating enhanced learning and memory capabilities .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMAMP, it is useful to compare it with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
2-(Dimethylamino)propanalModerateAntidepressant effects
3-(Methylamino)phenylpropanalHighNeuroprotective properties
N,N-DimethylphenylacetamideLowLimited research on cognitive effects

DMAMP stands out due to its specific combination of structural features that enhance its interaction with neurotransmitter systems.

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